N-Methylnicotinamide
N-Methylnicotinamide
N-methylnicotinamide is a pyridinecarboxamide that is nicotinamide in which one of the amide hydrogens is substituted by a methyl group. It has a role as a metabolite. It is functionally related to a nicotinamide.
N-methylnicotinamide is an experimental drug with no approved indication or marketed formulation. It is a metabolite of niacinamide/nicotinamide and niacin/nicotinic acid (vitamin B3), and as such N-methylnicotinamide is used to diagnose niacin deficiency by measuring N-methylnicotinamide in the urine.
N-methylnicotinamide is an experimental drug with no approved indication or marketed formulation. It is a metabolite of niacinamide/nicotinamide and niacin/nicotinic acid (vitamin B3), and as such N-methylnicotinamide is used to diagnose niacin deficiency by measuring N-methylnicotinamide in the urine.
Brand Name:
Vulcanchem
CAS No.:
114-33-0
VCID:
VC21108218
InChI:
InChI=1S/C7H8N2O/c1-8-7(10)6-3-2-4-9-5-6/h2-5H,1H3,(H,8,10)
SMILES:
CNC(=O)C1=CN=CC=C1
Molecular Formula:
C7H8N2O
Molecular Weight:
136.15 g/mol
N-Methylnicotinamide
CAS No.: 114-33-0
Cat. No.: VC21108218
Molecular Formula: C7H8N2O
Molecular Weight: 136.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | N-methylnicotinamide is a pyridinecarboxamide that is nicotinamide in which one of the amide hydrogens is substituted by a methyl group. It has a role as a metabolite. It is functionally related to a nicotinamide. N-methylnicotinamide is an experimental drug with no approved indication or marketed formulation. It is a metabolite of niacinamide/nicotinamide and niacin/nicotinic acid (vitamin B3), and as such N-methylnicotinamide is used to diagnose niacin deficiency by measuring N-methylnicotinamide in the urine. |
|---|---|
| CAS No. | 114-33-0 |
| Molecular Formula | C7H8N2O |
| Molecular Weight | 136.15 g/mol |
| IUPAC Name | N-methylpyridine-3-carboxamide |
| Standard InChI | InChI=1S/C7H8N2O/c1-8-7(10)6-3-2-4-9-5-6/h2-5H,1H3,(H,8,10) |
| Standard InChI Key | ZYVXHFWBYUDDBM-UHFFFAOYSA-N |
| SMILES | CNC(=O)C1=CN=CC=C1 |
| Canonical SMILES | CNC(=O)C1=CN=CC=C1 |
| Appearance | Assay:≥98%A crystalline solid |
| Melting Point | 103.5 °C |
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